6-Methoxy-4-(trifluoromethyl)nicotinaldehyde is a chemical compound with the molecular formula C₈H₆F₃NO₂. It is a derivative of nicotinaldehyde, characterized by the presence of a methoxy group at the 6th position and a trifluoromethyl group at the 4th position on the pyridine ring. This unique structure imparts distinct chemical properties, making it a compound of interest in various scientific fields, particularly in organic chemistry and medicinal chemistry.
6-Methoxy-4-(trifluoromethyl)nicotinaldehyde falls under the category of trifluoromethylpyridine derivatives, which are known for their utility in agrochemical and pharmaceutical applications. This compound can be synthesized from various pyridine derivatives, making it an important intermediate in organic synthesis. Its classification as a nicotinamide derivative further highlights its relevance in biological studies and drug development.
The synthesis of 6-Methoxy-4-(trifluoromethyl)nicotinaldehyde typically involves several key steps:
These synthetic routes can be optimized for industrial production, employing continuous flow reactors and automated synthesis techniques to enhance yield and purity.
The molecular structure of 6-Methoxy-4-(trifluoromethyl)nicotinaldehyde features:
The presence of both electron-withdrawing trifluoromethyl and electron-donating methoxy groups significantly influences its electronic properties and reactivity. The molecular weight is approximately 201.14 g/mol, and its structural formula can be represented as follows:
6-Methoxy-4-(trifluoromethyl)nicotinaldehyde can undergo various chemical reactions:
These reactions expand its utility in synthesizing various derivatives for research and application purposes.
The mechanism of action for 6-Methoxy-4-(trifluoromethyl)nicotinaldehyde involves its interaction with specific molecular targets within biological systems:
The precise molecular targets depend on the specific context of its use in biological studies.
These properties are critical for understanding how this compound behaves in various chemical environments and applications.
6-Methoxy-4-(trifluoromethyl)nicotinaldehyde has several applications across different scientific domains:
Nicotinaldehyde derivatives represent a structurally diverse class of heterocyclic compounds where an aldehyde functional group is appended to the pyridine nucleus. These compounds serve as pivotal synthetic intermediates due to the aldehyde's exceptional reactivity, enabling transformations including nucleophilic additions, condensations, and transition-metal catalyzed couplings. Within this family, 6-Methoxy-4-(trifluoromethyl)nicotinaldehyde (CAS# 1005171-85-6) exemplifies a strategically engineered molecule combining electronic modulation (methoxy donor) with steric and lipophilic influence (trifluoromethyl group). Its molecular architecture—a pyridine ring substituted at the 3-position by a formyl group, at the 4-position by a -CF₃ group, and at the 6-position by a methoxy moiety—creates a polarized electronic environment ideal for regioselective chemistry [1] .
Table 1: Fundamental Chemical Data of 6-Methoxy-4-(trifluoromethyl)nicotinaldehyde
| Property | Value |
|---|---|
| CAS Registry Number | 1005171-85-6 |
| Molecular Formula | C₈H₆F₃NO₂ |
| Molecular Weight | 205.13 g/mol |
| SMILES | O=CC1=CC(=NC(OC)=C1)C(F)(F)F |
| Storage Conditions | 2–8°C under inert atmosphere |
| Purity Specification | ≥95% |
The trifluoromethyl (-CF₃) and methoxy (-OCH₃) groups confer distinct and complementary physicochemical properties to the pyridine scaffold:
Nicotinaldehyde chemistry evolved from simple pyridine derivatives to functionally complex scaffolds, driven by demand for fluorinated heterocycles in life sciences. Key milestones include:
Current research objectives focus on leveraging its unique reactivity for:
CAS No.: 13836-70-9
CAS No.: 13836-61-8
CAS No.: 11104-40-8
CAS No.:
CAS No.: 108890-18-2
CAS No.: 371971-10-7